

Application Notes and Protocols for Fgfr4-IN-9 Administration in Preclinical Trials

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-9 is a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), demonstrating significant activity against both wild-type and mutant forms of the receptor.[1] Dysregulation of the FGFR4 signaling pathway is a known driver in various malignancies, particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the preclinical administration of **Fgfr4-IN-9**, specifically focusing on in vivo efficacy studies using xenograft models.

Mechanism of Action

FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast Growth Factor 19 (FGF19), activates downstream signaling cascades.[2][3] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[3] In several cancers, aberrant activation of the FGF19-FGFR4 axis promotes tumor growth and progression. **Fgfr4-IN-9** exerts its anti-tumor effects by selectively binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity and blocking downstream signaling.

Quantitative Data Summary



The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of **Fgfr4-IN-9** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Fgfr4-IN-9[1]

Target	IC50 (nM)
FGFR4 (Wild-Type)	17.1
FGFR4 (V550L Mutant)	30.7
FGFR1	64.3
FGFR2	46.7
FGFR3	29.6

Table 2: In Vitro Cellular Proliferation Inhibition by Fgfr4-IN-9[1]

Cell Line	IC50 (nM)
HUH7 (HCC)	94.7 ± 28.6
Ba/F3 FGFR4 (Wild-Type)	82.5 ± 19.2
Ba/F3 FGFR4 (V550L Mutant)	260.0 ± 50.2

Table 3: In Vivo Anti-Tumor Efficacy of Fgfr4-IN-9 in HUH7 Xenograft Model[1]

Treatment Group	Dosage	Administrat ion Route	Frequency	Duration	Tumor Growth Inhibition (TGI)
Vehicle Control	-	Oral Gavage	Daily	3 Weeks	-
Fgfr4-IN-9	30 mg/kg	Oral Gavage	Daily	3 Weeks	Not Reported
Fgfr4-IN-9	45 mg/kg	Oral Gavage	Daily	3 Weeks	81%



Note: No significant body weight loss (<5%) was observed in the treatment groups.[1]

Experimental Protocols Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol details the methodology for assessing the in vivo efficacy of **Fgfr4-IN-9** in a subcutaneous HUH7 human hepatocellular carcinoma xenograft model.

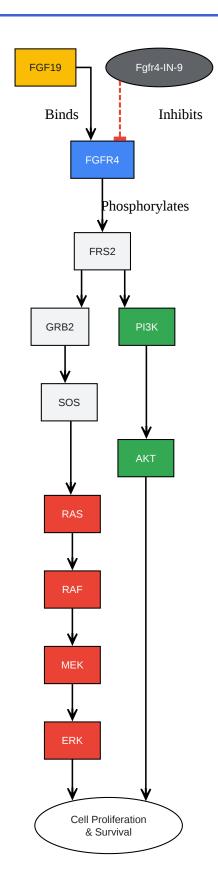
- 1. Materials and Reagents:
- Fgfr4-IN-9
- Vehicle solution: 0.5% (w/v) methylcellulose (MC) and 0.2% (v/v) Tween 80 in sterile water.
- HUH7 human hepatocellular carcinoma cell line
- Female BALB/c nude mice (4-6 weeks old)
- Matrigel
- Sterile phosphate-buffered saline (PBS)
- Calipers
- Animal balance
- · Oral gavage needles
- 2. Cell Culture and Tumor Implantation:
- Culture HUH7 cells in appropriate media until they reach 80-90% confluency.
- Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.



- Monitor tumor growth regularly.
- 3. Animal Grouping and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Prepare the **Fgfr4-IN-9** formulation by suspending the required amount of the compound in the vehicle solution to achieve final concentrations for 30 mg/kg and 45 mg/kg doses.
- Administer Fgfr4-IN-9 or vehicle control to the respective groups via oral gavage daily for 21 consecutive days.
- 4. Data Collection and Analysis:
- Measure tumor volume using calipers twice a week using the formula: Volume = (length x width²) / 2.
- · Record the body weight of each mouse twice a week to monitor toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations

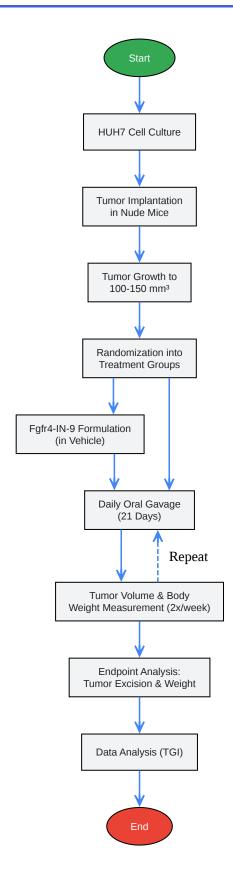




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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-9.





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Caption: In Vivo Efficacy Study Workflow.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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